molecular formula C20H23N3O2S B10897783 N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B10897783
M. Wt: 369.5 g/mol
InChI Key: WSKJSWATYZSBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyl group, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-BENZYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-BENZYL-N~1~-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H23N3O2S/c1-3-22-14-19(13-21-22)16-23(15-18-7-5-4-6-8-18)26(24,25)20-11-9-17(2)10-12-20/h4-14H,3,15-16H2,1-2H3

InChI Key

WSKJSWATYZSBLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.